molecular formula C10H12N2O B13551602 4-(6-Methylpyridin-3-yl)pyrrolidin-2-one

4-(6-Methylpyridin-3-yl)pyrrolidin-2-one

Cat. No.: B13551602
M. Wt: 176.21 g/mol
InChI Key: CKXNXNSQRZXKBF-UHFFFAOYSA-N
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Description

4-(6-Methylpyridin-3-yl)pyrrolidin-2-one is a chemical compound with the molecular formula C₁₀H₁₂N₂O It is a pyrrolidinone derivative, which means it contains a pyrrolidinone ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Methylpyridin-3-yl)pyrrolidin-2-one can be achieved through several methods. One common approach involves the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives . This process includes the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of specific oxidants and additives to achieve the desired product selectively .

Chemical Reactions Analysis

Types of Reactions

4-(6-Methylpyridin-3-yl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidants, reducing agents, and catalysts. For example, the selective synthesis of pyrrolidin-2-ones involves the use of specific oxidants and additives to achieve the desired product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the oxidation of pyrrolidine derivatives can lead to the formation of pyrrolidin-2-ones .

Scientific Research Applications

4-(6-Methylpyridin-3-yl)pyrrolidin-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(6-Methylpyridin-3-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can modify its structure and activity . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

4-(6-methylpyridin-3-yl)pyrrolidin-2-one

InChI

InChI=1S/C10H12N2O/c1-7-2-3-8(5-11-7)9-4-10(13)12-6-9/h2-3,5,9H,4,6H2,1H3,(H,12,13)

InChI Key

CKXNXNSQRZXKBF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)C2CC(=O)NC2

Origin of Product

United States

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